molecular formula C14H16N2O14S4 B7796113 DTSSP Crosslinker CAS No. 85549-78-6

DTSSP Crosslinker

Cat. No. B7796113
CAS RN: 85549-78-6
M. Wt: 564.6 g/mol
InChI Key: VOTJUWBJENROFB-UHFFFAOYSA-N
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Description

DTSSP Crosslinker is a useful research compound. Its molecular formula is C14H16N2O14S4 and its molecular weight is 564.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality DTSSP Crosslinker suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DTSSP Crosslinker including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Protein Structural Characterization : Lambert et al. (2011) describe an efficient method for detecting crosslinked peptides in proteins using DTSSP combined with two-step LC-MALDI MSMS. The method controls thiol-exchange reactions, instrumental in minimizing false positives and accurately identifying true crosslinks in protein structures (Lambert et al., 2011).

  • Identifying Spatial Relationships in Proteins : King et al. (2008) utilize DTSSP for identifying spatial relationships between amino acids in proteins or protein complexes, demonstrating the identification of disulfide-containing crosslinks in proteins using MALDI-TOF/TOF mass spectrometry (King et al., 2008).

  • Tertiary Structural Information of Proteins : A study by Deterding & Tomer (2008) discusses using chemical modification and DTSSP crosslinking combined with mass spectrometry to gain insights into the tertiary structure of proteins (Deterding & Tomer, 2008).

  • Therapeutic Protein Delivery : Seaberg et al. (2020) explore the use of redox-responsive DTSSP crosslinking on poly(l-lysine)-grafted-poly(ethylene glycol) nanoparticles for the delivery of proteins, focusing on stimulus-responsive crosslinking and the release of therapeutic proteins in target locations (Seaberg et al., 2020).

  • Analysis of Erythrocyte Targeting : Jordán et al. (1996) study the chemical conditions of crosslinking mouse erythrocytes with DTSSP, revealing its utility in targeting crosslinked erythrocytes to the liver (Jordán et al., 1996).

properties

IUPAC Name

1-[3-[[3-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O14S4/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTJUWBJENROFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O14S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276271, DTXSID701001749
Record name 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DTSSP Crosslinker

CAS RN

81069-02-5, 85549-78-6
Record name 3,3'-Dithiobis(sulfosuccinimidyl propionate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081069025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Dithiobis(sulphosuccinimidyl propionate)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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